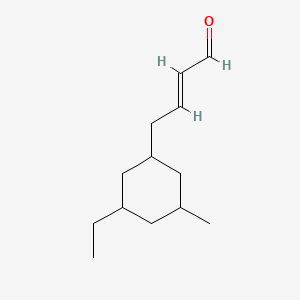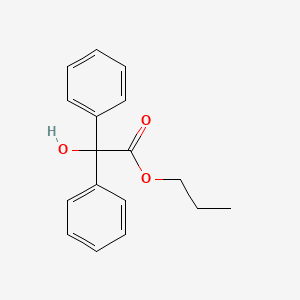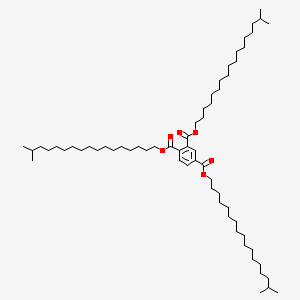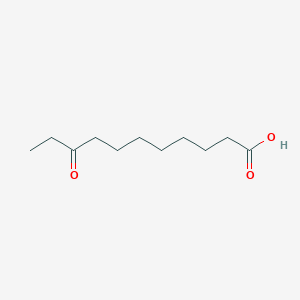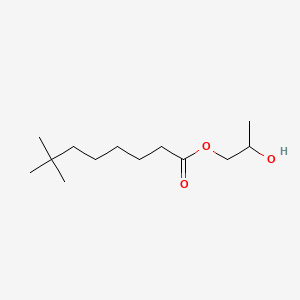
2-Hydroxypropyl neodecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxypropyl neodecanoate is an organic compound with the molecular formula C13H26O3. It is a neodecanoate ester, which is often used in various industrial applications due to its unique chemical properties. This compound is known for its stability and versatility, making it a valuable component in the production of coatings, surfactants, and other chemical products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxypropyl neodecanoate typically involves the ring-opening reaction of epichlorohydrin with neodecanoic acid. This reaction is catalyzed by tetramethylammonium chloride and occurs in a microreaction system. The process involves two stages: the initial reaction at 110°C in a microreactor, followed by a secondary reaction at 90°C in a stirred reactor. This method enhances selectivity and reduces energy consumption .
Industrial Production Methods: In industrial settings, the production of this compound is optimized to achieve high conversion rates and efficient utilization of reactants. The process often includes steps to control side reactions and improve yield, such as maintaining specific temperature ranges and reducing the concentration of inorganic chlorine in the reaction system .
Análisis De Reacciones Químicas
Types of Reactions: 2-Hydroxypropyl neodecanoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions often involve the use of strong acids or bases to facilitate the substitution reactions.
Major Products Formed: The major products formed from these reactions include various alcohols, ketones, and substituted esters, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Hydroxypropyl neodecanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Medicine: Its biocompatibility makes it suitable for use in medical devices and pharmaceutical formulations.
Mecanismo De Acción
The mechanism of action of 2-hydroxypropyl neodecanoate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release neodecanoic acid and 2-hydroxypropyl alcohol, which can then participate in further biochemical reactions. The compound’s hydrophobic nature allows it to interact with lipid membranes, enhancing its utility in drug delivery and other applications .
Comparación Con Compuestos Similares
2-Hydroxypropyl methacrylate: Used in the production of hydrogels and coatings.
2-Hydroxypropyl acrylate: Employed in the synthesis of polymers and resins.
2-Hydroxypropyl cyclodextrin: Utilized in drug delivery and as a solubilizing agent.
Uniqueness: 2-Hydroxypropyl neodecanoate stands out due to its unique combination of hydrophobic and hydrophilic properties, making it highly versatile in various applications. Its stability and reactivity under mild conditions further enhance its utility in industrial and research settings .
Propiedades
Número CAS |
71880-79-0 |
|---|---|
Fórmula molecular |
C13H26O3 |
Peso molecular |
230.34 g/mol |
Nombre IUPAC |
2-hydroxypropyl 7,7-dimethyloctanoate |
InChI |
InChI=1S/C13H26O3/c1-11(14)10-16-12(15)8-6-5-7-9-13(2,3)4/h11,14H,5-10H2,1-4H3 |
Clave InChI |
FKJCCFRFRZONNO-UHFFFAOYSA-N |
SMILES canónico |
CC(COC(=O)CCCCCC(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



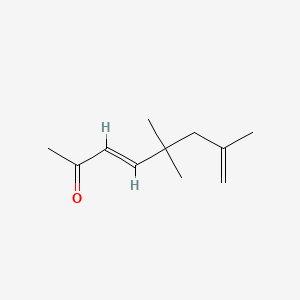

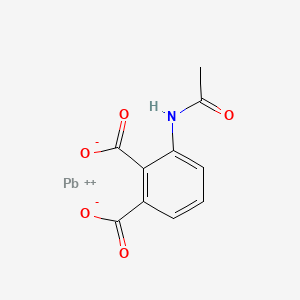

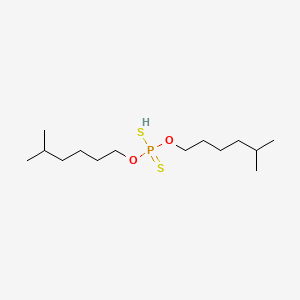
![5H-Benzo[f]pyrido[4,3-b]indole](/img/structure/B12653608.png)

